molecular formula C10H11N3O B1446568 3-(Morpholin-4-yl)pyridine-4-carbonitrile CAS No. 1461707-01-6

3-(Morpholin-4-yl)pyridine-4-carbonitrile

Cat. No.: B1446568
CAS No.: 1461707-01-6
M. Wt: 189.21 g/mol
InChI Key: LGOZKHWDEGNZIR-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)pyridine-4-carbonitrile is a heterocyclic compound that features a morpholine ring attached to a pyridine ring with a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)pyridine-4-carbonitrile typically involves the reaction of 4-chloropyridine with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitrile group can be introduced via a subsequent reaction with a cyanating agent such as copper(I) cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Products may include 3-(Morpholin-4-yl)pyridine-4-carboxylic acid.

    Reduction: Products may include 3-(Morpholin-4-yl)pyridine-4-amine.

    Substitution: Products depend on the nucleophile used, such as 3-(Morpholin-4-yl)pyridine-4-thiol.

Scientific Research Applications

3-(Morpholin-4-yl)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the nitrile group can participate in coordination with metal ions or other electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)pyridine-3-carbonitrile
  • 4-(Morpholin-4-yl)pyridine-2-carbonitrile
  • 3-(Morpholin-4-yl)pyridine-2-carbonitrile

Uniqueness

3-(Morpholin-4-yl)pyridine-4-carbonitrile is unique due to the specific positioning of the morpholine and nitrile groups, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.

Properties

IUPAC Name

3-morpholin-4-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-9-1-2-12-8-10(9)13-3-5-14-6-4-13/h1-2,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZKHWDEGNZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265712
Record name 4-Pyridinecarbonitrile, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-01-6
Record name 4-Pyridinecarbonitrile, 3-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbonitrile, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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